molecular formula C7H6INO2 B13008869 6-Iodo-2-methylnicotinic acid

6-Iodo-2-methylnicotinic acid

Cat. No.: B13008869
M. Wt: 263.03 g/mol
InChI Key: DXDWNBNLZTUNLR-UHFFFAOYSA-N
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Description

6-Iodo-2-methylnicotinic acid is a chemical compound with the molecular formula C7H6INO2 and a molecular weight of 263.03 g/mol . It is a derivative of nicotinic acid, which is also known as vitamin B3 or niacin. This compound is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 2nd position of the nicotinic acid structure.

Preparation Methods

The synthesis of 6-Iodo-2-methylnicotinic acid can be achieved through various synthetic routes. One common method involves the iodination of 2-methylnicotinic acid using iodine and an oxidizing agent such as potassium iodate. The reaction is typically carried out in an acidic medium to facilitate the iodination process. Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

6-Iodo-2-methylnicotinic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium methoxide, and various amines.

    Oxidation Reactions: The methyl group at the 2nd position can be oxidized to form a carboxylic acid group, resulting in the formation of 6-iodonicotinic acid.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.

Scientific Research Applications

6-Iodo-2-methylnicotinic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Iodo-2-methylnicotinic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical processes. The presence of the iodine atom and the methyl group may enhance its binding affinity and specificity for these targets .

Comparison with Similar Compounds

6-Iodo-2-methylnicotinic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

IUPAC Name

6-iodo-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H6INO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11)

InChI Key

DXDWNBNLZTUNLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)I)C(=O)O

Origin of Product

United States

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